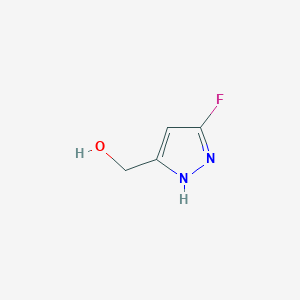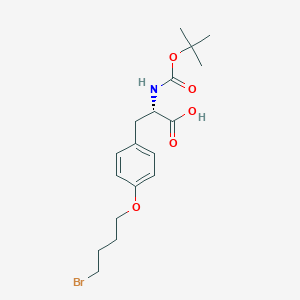![molecular formula C5H6N2S B13026368 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole](/img/structure/B13026368.png)
5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole typically involves cyclization reactions. One common method is the cyclization of diols in the presence of a suitable catalyst . Another approach involves the reaction of hydrazinocarbothioamides with dimethyl acetylenedicarboxylate (DMAD) under acidic conditions to yield the desired thiazole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring efficient separation and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different substituents on the pyrrole or thiazole rings.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticoagulant properties and potential use in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit blood coagulation factors Xa and XIa, which play crucial roles in the blood clotting cascade . The compound binds to these factors, preventing their activity and thereby reducing the formation of blood clots.
Comparación Con Compuestos Similares
- 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole
- 6-Aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones
Comparison: 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole is unique due to its specific ring fusion and the presence of both pyrrole and thiazole rings. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, while 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole also features a fused ring system, the position of the thiazole ring differs, leading to variations in reactivity and biological activity .
Propiedades
Fórmula molecular |
C5H6N2S |
|---|---|
Peso molecular |
126.18 g/mol |
Nombre IUPAC |
5,6-dihydro-4H-pyrrolo[3,2-d][1,3]thiazole |
InChI |
InChI=1S/C5H6N2S/c1-2-6-5-4(1)7-3-8-5/h3,6H,1-2H2 |
Clave InChI |
VSEJAWWZXVSFMD-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1N=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


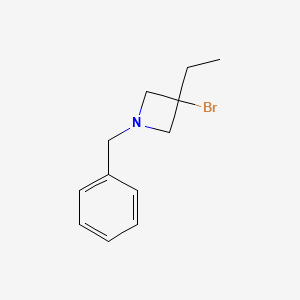

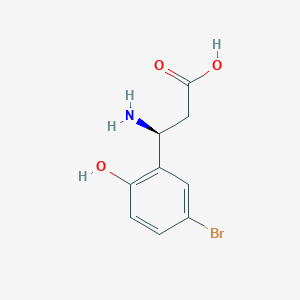

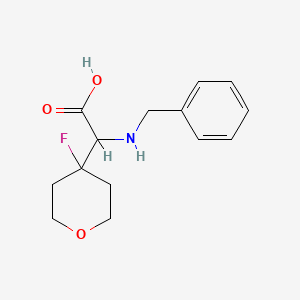

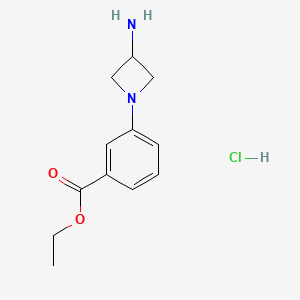
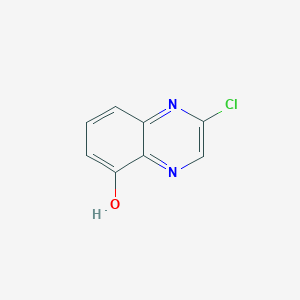
![(R)-2-Boc-hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13026344.png)
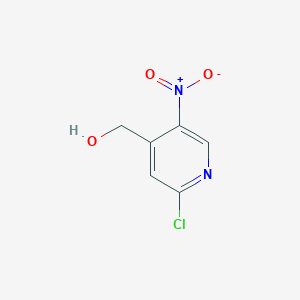
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B13026351.png)

